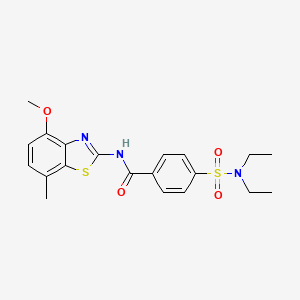

4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and DFT Computations

One notable application in scientific research involving similar compounds to 4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is in the synthesis of novel fluorophores. For example, novel fluorescent triazole derivatives synthesized from related compounds exhibit unique absorption and emission characteristics, with some absorbing in the near-visible region and others emitting in the blue and green regions. These compounds are not only fluorescent in solution but also demonstrate thermal stability up to 300°C, indicating potential applications in materials science and optical technologies. Theoretical DFT and TD-DFT computations align well with experimental results, highlighting the importance of these compounds in the development of new fluorescent materials (Padalkar, Lanke, Chemate, & Sekar, 2015).

Synthesis and Biological Activity

The synthesis and biological activity of derivatives of similar compounds have been explored, revealing their potential as biological active agents. For instance, the synthesis of oxadiazolin-thiones from compounds bearing the diethylsulfamoyl group has been reported, with the newly synthesized compounds showing significant biological activity. This suggests applications in the development of new drugs or agricultural chemicals, showcasing the compound's versatility beyond its basic chemical structure (Havaldar & Khatri, 2006).

Enzyme Inhibition and Molecular Docking Studies

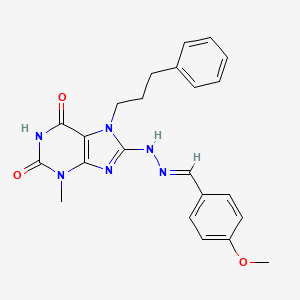

Further research into compounds with similar structural motifs has demonstrated their potential as enzyme inhibitors. New Schiff bases derived from sulfa drugs, for instance, have shown inhibition effects on several enzyme activities, including cholesterol esterase and tyrosinase. Molecular docking studies provide insight into the binding interactions between these compounds and the active sites of target enzymes, suggesting their utility in the development of new therapeutic agents. These findings illustrate the compound's relevance in pharmaceutical research, particularly in designing new inhibitors for various diseases (Alyar et al., 2019).

Antimicrobial and Antifungal Action

The exploration of derivatives for antimicrobial and antifungal applications further exemplifies the scientific research applications of compounds like this compound. Studies have identified compounds with significant antimicrobial activity, promising for further investigation as potential antimicrobial agents. This highlights the compound's potential in addressing global health challenges related to microbial resistance (Sych, Perekhoda, & Kobzar, 2019).

Fluorescent Sensors for Metal Ions

Additionally, benzimidazole and benzothiazole conjugated Schiff bases related to the compound have been investigated as fluorescent sensors for metal ions such as Al3+ and Zn2+. These studies reveal their potential in environmental monitoring and analytical chemistry, particularly in the detection and quantification of metal ions in various samples. The solvatochromic behavior and aggregation-induced emission properties of these compounds make them valuable tools in the development of new sensory materials (Suman et al., 2019).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-5-23(6-2)29(25,26)15-10-8-14(9-11-15)19(24)22-20-21-17-16(27-4)12-7-13(3)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAAREBRLKUWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)

![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)